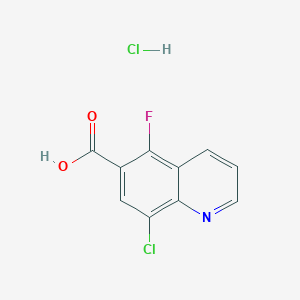

8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related quinoline derivatives is well-documented in the provided papers. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involves substitution and hydrolysis steps with a total yield of 63.69% . Similarly, the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate is described, which serves as an intermediate in the production of antibacterial fluoroquinolones . These methods could potentially be adapted for the synthesis of 8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride by altering the substituents and reaction conditions.

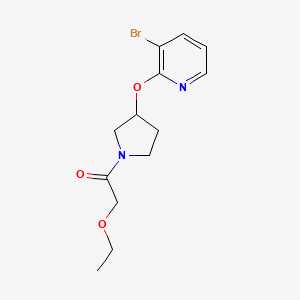

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by spectral analysis, including NMR and mass spectrometry. For example, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were characterized by their NMR and mass spectral data . Similarly, substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid and its derivatives were assigned structures based on microanalytical and spectral data . These analytical techniques would be essential for confirming the structure of 8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride.

Chemical Reactions Analysis

The papers describe various chemical reactions that are used to synthesize quinoline derivatives. For example, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides involves the oxidation of an aldehyde followed by amide coupling reactions . In another study, the synthesis of thiazepinoquinoline derivatives includes steps such as PPA-catalyzed thermal lactamization and reduction of nitro precursors . These reactions provide a basis for understanding the types of chemical transformations that might be applicable to the synthesis and modification of 8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride are not directly reported, the properties of similar compounds can be inferred. Quinoline derivatives often exhibit significant biological activity, which is influenced by their physical and chemical properties such as solubility, stability, and reactivity. The presence of halogen atoms can affect these properties, potentially making the compound a candidate for pharmaceutical applications. The papers provided do not detail the physical properties of the compounds studied, but such properties are typically determined through experimental measurements and are crucial for the development of drug candidates .

科学的研究の応用

Synthesis and Antibacterial Properties

- The synthesis of new 8-nitrofluoroquinolone derivatives, including the process of introducing substituted primary amine appendages to explore their antibacterial properties, highlighted the potential of fluoroquinolone derivatives against gram-positive and gram-negative strains. Compounds showed significant activity against S. aureus, indicating the importance of lipophilic groups in enhancing activity against gram-positive strains (Al-Hiari et al., 2007).

Novel Antibacterial and Anticancer Agents

- Research on tetracyclic fluoroquinolones as antibacterial and anticancer agents identified compounds with promising in vitro antimicrobial and antiproliferative activity, suggesting dual acting anticancer and antibacterial chemotherapeutics potential (Al-Trawneh et al., 2010).

Antioxidative or Prooxidative Effects

- Studies on 4-hydroxyquinoline derivatives revealed that their antioxidative or prooxidative effect on free-radical-initiated hemolysis of erythrocytes depends on their distributive status, indicating the complexity of their interaction with biological systems (Liu et al., 2002).

Antimycobacterial Activity

- A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides showed significant antitubercular activity against M. tuberculosis H37Rv, highlighting the potential for developing new antitubercular agents (Marvadi et al., 2020).

OLED Performance

- Comparative studies on OLED performances of chloro and fluor substituted Zn(II) 8-hydroxyquinolinates demonstrated how the substitution affects device performance, offering insights into material design for improved electronic devices (Huo et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and others .

特性

IUPAC Name |

8-chloro-5-fluoroquinoline-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO2.ClH/c11-7-4-6(10(14)15)8(12)5-2-1-3-13-9(5)7;/h1-4H,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROJRFTVDHXMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2N=C1)Cl)C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-5-fluoroquinoline-6-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}adamantane-1-carboxamide](/img/structure/B2534416.png)

![2-[(2,5-Dichlorothiophen-3-yl)methylamino]acetic acid](/img/structure/B2534417.png)

![N-(3-(pyridin-2-yloxy)benzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2534424.png)

![N-(4-fluorobenzyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2534429.png)

![4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2534430.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2534435.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)methoxy]acetic acid](/img/structure/B2534437.png)

![(2,6-difluorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2534438.png)